molecular formula C7H6N2O2 B1426842 methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate CAS No. 1342412-12-7

methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate

Cat. No.: B1426842
CAS No.: 1342412-12-7
M. Wt: 150.13 g/mol
InChI Key: ZTSDXECMJARNJL-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a propiolate ester group (methyl ester linked via a triple bond). The propiolate ester introduces electron-deficient alkyne functionality, which may enhance reactivity in click chemistry or serve as a pharmacophore in medicinal chemistry.

Properties

CAS No.

1342412-12-7

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)3-2-6-4-8-9-5-6/h4-5H,1H3,(H,8,9)

InChI Key

ZTSDXECMJARNJL-UHFFFAOYSA-N

SMILES

COC(=O)C#CC1=CNN=C1

Canonical SMILES

COC(=O)C#CC1=CNN=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Substituents on Pyrazole Synthesis Highlights Reported Applications
Methyl 3-(1H-pyrazol-4-yl)prop-2-ynoate Propiolate ester, pyrazole C4: propiolate ester Not explicitly described Not specified in evidence
1-(1H-Pyrazol-4-yl)methyl-3-phenylimidazole [Patent] Imidazole, phenyl, pyrazole C4: methyl linker Not detailed GPR139 antagonist for depression
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Carboxamide, tetrafluoroalkoxy, benzoate C4: amino group, C3: propyl Na₂CO₃, MeCN, 58% yield Synthetic intermediate (no explicit application)

Key Observations:

Functional Group Diversity: The propiolate ester in the target compound contrasts with the carboxamide in ’s derivative and the imidazole-phenyl system in ’s patent compound. The triple bond in the target compound may confer metabolic stability compared to saturated analogs, though this is speculative without direct data.

Synthetic Methodologies: highlights a base-mediated coupling (Na₂CO₃ in MeCN) with iodonium salts to install pyrazole-amino linkages, yielding 58% . The target compound’s synthesis might require similar conditions but with adjustments for alkyne stability. The patent compound () lacks synthetic details but shares modular pyrazole functionalization strategies common in medicinal chemistry .

Biological Relevance: The GPR139 antagonist from demonstrates pyrazole derivatives’ role in central nervous system therapeutics, suggesting that the target compound’s ester group could modulate blood-brain barrier penetration or receptor binding .

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